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Compound of Interest

Compound Name: 2-Amino-4,6-dinitrotoluene

Cat. No.: B165273

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4,6-dinitrotoluene (2-ADNT), a key metabolite of the widely used explosive 2,4,6-
trinitrotoluene (TNT). Understanding the spectral characteristics of 2-ADNT is crucial for its
detection, characterization, and for studying its metabolic pathways and environmental fate.
This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a
logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Amino-4,6-
dinitrotoluene. It is important to note that a complete, publicly available dataset for this
compound is limited. Where specific experimental data could not be obtained, typical ranges
for related nitroaromatic compounds are provided for reference.

Table 1: *H NMR Spectroscopic Data for 2-Amino-4,6-dinitrotoluene
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Chemical Shift . . .
Multiplicity Integration Assignment Notes
(3) ppm
Expected in the
Data not ) aromatic region,
) - - Aromatic H )
available downfield due to
nitro groups.
Expected in the
Data not ) aromatic region,
_ - - Aromatic H _
available downfield due to
nitro groups.
Broad singlet,
chemical shift
Data not ]
) - - NH2 can vary with
available
solvent and
concentration.
Singlet, expected
Data not . : .
) - - CHs in the aliphatic
available

region.

Note: A*H NMR spectrum is available on SpectraBase, acquired on a 400 MHz instrument
using Acetonitrile-D3 as the solvent.[1] Access to the full spectrum for detailed peak analysis
requires a subscription.

Table 2: 3C NMR Spectroscopic Data for 2-Amino-4,6-dinitrotoluene
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Chemical Shift (6) ppm Assignment Notes

Expected to be shifted upfield
Data not available C-NH2 relative to other aromatic

carbons.

Expected to be shifted

Data not available C-NO:2 ]
downfield.
Chemical shifts influenced by
Data not available Aromatic C-H the positions of the amino and
nitro groups.
Data not available Aromatic C-CHs
_ Expected in the aliphatic
Data not available CHs

region.

Note: Specific 13C NMR data for 2-Amino-4,6-dinitrotoluene is not readily available in the
public domain. The expected chemical shift ranges are based on general principles for
substituted aromatic compounds.

Table 3: Infrared (IR) Spectroscopic Data for 2-Amino-4,6-dinitrotoluene
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3400 - 3300 Medium

symmetric)
3100 - 3000 Weak Aromatic C-H stretch
1620 - 1580 Medium-Strong N-H bend
1550 - 1500 Strong Asymmetric NOz2 stretch
1350 - 1300 Strong Symmetric NO:2 stretch
209 - Far-IR absorption[2]
169 - Far-IR absorption[2]
132 - Far-IR absorption[2]
46 - Far-IR absorption[2]
26 - Far-IR absorption[2]

Note: Mid-IR data is based on typical values for aromatic amino and nitro compounds. The Far-
IR data is from experimental measurements.[2]

Table 4: Mass Spectrometry (MS) Data for 2-Amino-4,6-dinitrotoluene

m/z Relative Intensity Assignment
197 - [M]* (Molecular lon)
Data not available - Fragment ions

Note: A GC-MS spectrum is available from Restek.[3] The molecular weight of 2-Amino-4,6-
dinitrotoluene is 197.15 g/mol . Detailed fragmentation patterns require access to the spectral
data.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques used in the
analysis of 2-Amino-4,6-dinitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2-Amino-4,6-
dinitrotoluene.

Materials:

2-Amino-4,6-dinitrotoluene sample

Deuterated solvent (e.g., Acetonitrile-ds, DMSO-de)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard
Instrumentation:

 NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:

e Sample Preparation:

o Dissolve approximately 5-10 mg of 2-Amino-4,6-dinitrotoluene in 0.5-0.7 mL of the
chosen deuterated solvent in a clean, dry vial.

o Add a small amount of TMS (0.03% v/v) as an internal standard.
o Transfer the solution to an NMR tube.

e 1H NMR Acquisition:
o Insert the sample into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the H NMR spectrum using standard acquisition parameters (e.g., pulse angle of
30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds).

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.

o Integrate the signals and determine the chemical shifts and coupling constants.

e 13C NMR Acquisition:

[¢]

Following *H NMR, switch the spectrometer to the 13C nucleus frequency.

[e]

Acquire a proton-decoupled 13C NMR spectrum.

[e]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the
natural abundance of 13C is low.

[e]

Process the data similarly to the *H spectrum and reference it to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Amino-4,6-dinitrotoluene.

Materials:

2-Amino-4,6-dinitrotoluene sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

Instrumentation:
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e Fourier Transform Infrared (FTIR) Spectrometer
Procedure (KBr Pellet Method):

e Sample Preparation:

[e]

Thoroughly dry the KBr to remove any moisture.

Place a small amount of 2-Amino-4,6-dinitrotoluene (1-2 mg) and about 100-200 mg of

[e]

dry KBr in an agate mortar.

[e]

Grind the mixture to a very fine, homogeneous powder.

o

Transfer the powder to a pellet press die.

[¢]

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

e Spectrum Acquisition:

[e]

Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Record a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over the desired range (e.g., 4000-400 cm~1).

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify the characteristic absorption bands corresponding to the functional groups of the
molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-4,6-
dinitrotoluene.

Materials:

e 2-Amino-4,6-dinitrotoluene sample
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» Solvent for sample introduction (e.g., methanol, acetonitrile)
Instrumentation:

e Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct inlet
probe.

Procedure (GC-MS):
e Sample Preparation:

o Prepare a dilute solution of 2-Amino-4,6-dinitrotoluene in a volatile solvent compatible
with the GC system.

e GC Separation:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The sample is vaporized and carried by an inert gas through a capillary column where
separation of components occurs based on their boiling points and interactions with the
stationary phase.

e MS Analysis:

o As the 2-Amino-4,6-dinitrotoluene elutes from the GC column, it enters the ion source of
the mass spectrometer.

o The molecules are ionized, typically by electron impact (El).

o The resulting molecular ion and fragment ions are accelerated and separated by the mass
analyzer based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion.
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

o Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation
pattern to confirm the structure.
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Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the
signaling pathways involved in the characterization of 2-Amino-4,6-dinitrotoluene.
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Caption: Workflow for the spectroscopic characterization of 2-Amino-4,6-dinitrotoluene.
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Caption: Interaction pathways in spectroscopic analysis of 2-Amino-4,6-dinitrotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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